PerfluoroheptylZinc bromide

Description

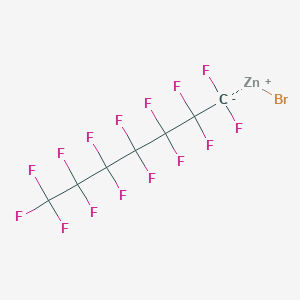

PerfluoroheptylZinc bromide is an organometallic compound hypothesized to consist of a zinc bromide (ZnBr₂) core bonded to a perfluoroheptyl group (C₇F₁₅). This structure combines the reactivity of zinc bromide with the unique properties of perfluorinated chains, such as hydrophobicity and chemical stability.

Properties

Molecular Formula |

C7BrF15Zn |

|---|---|

Molecular Weight |

514.3 g/mol |

IUPAC Name |

bromozinc(1+);1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoroheptane |

InChI |

InChI=1S/C7F15.BrH.Zn/c8-1(9)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)22;;/h;1H;/q-1;;+2/p-1 |

InChI Key |

AHUSSXHAUNFNGN-UHFFFAOYSA-M |

Canonical SMILES |

[C-](C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

PerfluoroheptylZinc bromide can be synthesized through the reaction of perfluoroheptyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

C7F15Br+Zn→C7F15ZnBr

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Cross-Coupling Reactions

Perfluoroheptyl Zinc bromide participates in cross-coupling reactions, notably Negishi coupling , where it reacts with aryl halides (e.g., bromobenzene) to form aryl-perfluoroalkanes:

Mechanism :

-

Transmetalation : The zinc center facilitates transfer of the perfluoroheptyl group to the aryl halide.

-

Reductive elimination : Formation of the C-C bond and release of ZnBrX.

Interaction with Benzoyl Peroxide

Perfluoroheptyl Zinc bromide undergoes decomposition when heated with benzoyl peroxide. Key products include CO₂ and unreacted starting materials, depending on temperature:

| Conditions | Products | Yield |

|---|---|---|

| 100°C, N₂ atmosphere | CO₂ (56.5% of theory) | Trace decomposition |

| 316°C, in vacuo | Degraded fluorocarbons, CO₂ | Major decomposition |

This suggests thermal instability under oxidative conditions .

UV Irradiation and Zinc-Acetic Anhydride

UV irradiation in the presence of mercury or zinc-acetic anhydride induces coupling reactions, though detailed mechanisms are not fully characterized .

Mechanistic Insights

-

Zinc center : Facilitates transmetalation and reductive elimination due to its electropositive nature.

-

Perfluoroheptyl group : Enhances hydrophobicity and thermal stability, directing reactions toward anti-Markovnikov selectivity in cross-coupling.

Scientific Research Applications

Chemistry

In chemistry, PerfluoroheptylZinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. Its stability and reactivity make it a valuable tool for synthesizing complex organic molecules.

Biology and Medicine

While direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug development and as intermediates in the synthesis of biologically active compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which PerfluoroheptylZinc bromide exerts its effects involves the formation of reactive intermediates during chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This property is particularly useful in catalytic cycles of coupling reactions, where the zinc center helps in the transmetalation step.

Comparison with Similar Compounds

Chemical Structure and Bonding

- Zinc Bromide (ZnBr₂): A simple ionic compound with a crystalline structure comprising Zn²⁺ and Br⁻ ions. The Zn-Br bond length is ~221 pm, and its crystal lattice forms a three-dimensional network of interconnected tetrahedra .

- PerfluoroheptylZinc Bromide: Presumed to feature a ZnBr₂ unit covalently bonded to a perfluoroheptyl chain (C₇F₁₅). The fluorinated chain introduces steric bulk and electron-withdrawing effects, altering reactivity compared to ZnBr₂.

- 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide: An organic bromide salt stabilized by N–H⋯Br hydrogen bonds, forming a layered crystal structure. Unlike this compound, its stability relies on dipole-dipole interactions rather than fluorinated groups .

Table 1: Structural Comparison

| Compound | Bonding Type | Key Structural Features |

|---|---|---|

| Zinc Bromide | Ionic | Zn²⁺ and Br⁻ in a tetrahedral lattice |

| This compound | Covalent/Ionic Hybrid | ZnBr₂ core + C₇F₁₅ chain |

| 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide | Ionic + Hydrogen Bonds | N–H⋯Br networks and aromatic stacking |

Physical and Chemical Properties

- Zinc Bromide:

- This compound: Expected lower water solubility due to the hydrophobic C₇F₁₅ group. Enhanced thermal stability from fluorine’s strong C–F bonds. Potential reactivity as a fluorinated alkylating agent.

- Comparison with Other Bromides: Organic bromides like 2-[(naphthalen-2-yl)methyl]isothiouronium bromide exhibit moderate solubility in polar solvents (e.g., methanol) and rely on hydrogen bonding for structural integrity .

Table 2: Physical Properties

| Property | Zinc Bromide | This compound (Predicted) | 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide |

|---|---|---|---|

| Solubility in Water | 675 g/100 mL | Low | 12.5 g/100 mL (methanol) |

| Melting Point | 394°C | >400°C | 180–185°C |

| Key Interactions | Ionic bonds | Covalent + Ionic | Hydrogen bonds + Ionic |

Environmental and Regulatory Considerations

- Zinc Bromide: Classified as non-hazardous in industrial settings, though high concentrations require controlled disposal (e.g., solidification using polymer sorbents) .

- This compound: Likely regulated under the Stockholm Convention as a PFOA-related compound due to its perfluoroheptyl group, which may degrade into persistent environmental toxins . This imposes restrictions on production and disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.